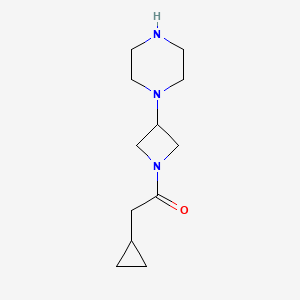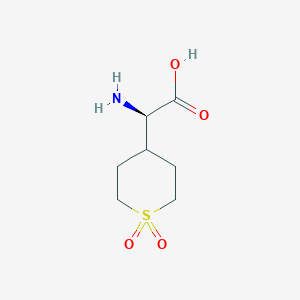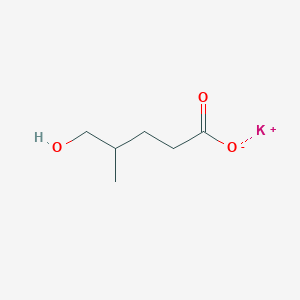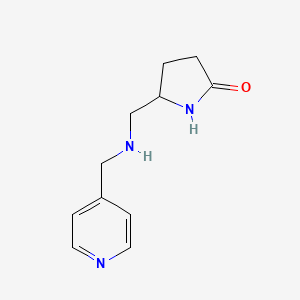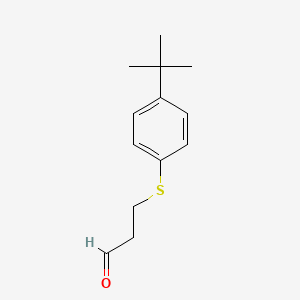
3-Oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile is a chemical compound with a unique structure that includes a phenyl group, a pyridinyl group, and a nitrile group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile typically involves the acylation of nitrile anions with unactivated esters. This method provides high yields of β-keto nitriles . The reaction conditions often include the use of solvents like hexane and ethyl acetate, and purification is achieved through flash chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar acylation techniques. The process is optimized for yield and purity, ensuring the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the nitrile group to an amine or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield various substituted derivatives .
Aplicaciones Científicas De Investigación
3-Oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile: This compound is similar in structure and has been studied for its receptor antagonist activity.
2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N: Another structurally related compound with potential biological activities.
Uniqueness
3-Oxo-5-phenyl-2-(pyridin-3-yl)pentanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H14N2O |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
3-oxo-5-phenyl-2-pyridin-3-ylpentanenitrile |
InChI |
InChI=1S/C16H14N2O/c17-11-15(14-7-4-10-18-12-14)16(19)9-8-13-5-2-1-3-6-13/h1-7,10,12,15H,8-9H2 |
Clave InChI |
AREZEKWUIGAMJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)C(C#N)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide](/img/structure/B13630763.png)
